molecular formula C12H14O3S B14284676 1-(Benzenesulfonyl)-4-methylpent-1-en-3-one CAS No. 137958-30-6

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one

Katalognummer: B14284676
CAS-Nummer: 137958-30-6
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: ZROANXKSTPLOTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with an appropriate alkene under basic conditions. For example, the reaction of benzenesulfonyl chloride with 4-methylpent-1-en-3-one in the presence of a base such as sodium hydroxide can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzenesulfonic acid, while reduction can produce benzenesulfinate or benzenesulfide derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: An organosulfur compound with similar reactivity but different applications.

    Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.

    p-Toluenesulfonyl chloride: Another sulfonyl chloride with similar chemical properties but different uses.

Uniqueness

1-(Benzenesulfonyl)-4-methylpent-1-en-3-one is unique due to its specific structure, which combines a benzenesulfonyl group with a pentenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

137958-30-6

Molekularformel

C12H14O3S

Molekulargewicht

238.30 g/mol

IUPAC-Name

1-(benzenesulfonyl)-4-methylpent-1-en-3-one

InChI

InChI=1S/C12H14O3S/c1-10(2)12(13)8-9-16(14,15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI-Schlüssel

ZROANXKSTPLOTG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C=CS(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.